
S-(-)-Etomidate
Overview
Description
S-ETOMIDATE is a stereoisomer of etomidate, a hypnotic agent used for the induction of anesthesia. It is an imidazole-based compound that acts as a positive allosteric modulator on the γ-aminobutyric acid type A receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid . S-ETOMIDATE is known for its stable cardiorespiratory profile and minimal respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-ETOMIDATE involves the esterification of an imidazole derivative. The process typically includes the following steps:
Formation of the imidazole ring: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The imidazole derivative is then esterified with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of S-ETOMIDATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
S-ETOMIDATE undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and esterases, S-ETOMIDATE is hydrolyzed to its carboxylic acid form.
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Esterases or acidic/basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Oxidation: Oxidized imidazole derivatives.
Substitution: Substituted imidazole compounds.
Scientific Research Applications
Anesthetic Applications
Induction of Anesthesia
S-(-)-Etomidate is widely recognized for its rapid onset and short duration of action, making it an ideal choice for the induction of anesthesia, especially in emergency settings. It is particularly beneficial for patients with cardiovascular instability due to its minimal hemodynamic effects. Studies have shown that etomidate maintains cardiovascular stability while providing effective sedation, which is crucial in rapid sequence intubation scenarios .
Pharmacokinetics and Pharmacodynamics
Recent research has highlighted the pharmacokinetic properties of etomidate, demonstrating its rapid clearance from the body and the ability to achieve effective plasma concentrations quickly. The pharmacodynamic evaluation often utilizes the Bispectral Index (BIS) to monitor anesthetic depth, confirming that etomidate's effects are both predictable and controllable .
Clinical Case Studies
Adverse Effects: Hypokalemia
A notable concern with etomidate use is its association with adrenal suppression and hypokalemia. A report documented two cases where patients experienced severe hypokalemia after using electronic cigarettes containing etomidate. Both cases revealed significant adrenal hyperplasia and were managed successfully with potassium supplementation . This highlights the need for careful monitoring of electrolyte levels in patients receiving etomidate, particularly those with underlying conditions that may predispose them to adrenal insufficiency.
Seizure Incidents
There have also been reports of seizures following etomidate administration, although these instances are rare and often resolve without intervention. Such adverse events necessitate vigilance among healthcare providers during procedural sedation .
Research into Etomidate Derivatives
Development of Safer Analogues
Research efforts are ongoing to develop etomidate analogs that retain its desirable anesthetic properties while minimizing adverse effects such as adrenocortical suppression. For instance, compounds like carboetomidate have been synthesized by modifying the imidazole ring structure to reduce binding affinity to cytochrome P450 enzymes involved in cortisol synthesis. These modifications aim to create agents that are effective anesthetics without the prolonged adrenal suppression associated with traditional etomidate .
Novel Compounds
Recent studies have introduced new analogs such as methoxycarbonyl-etomidate (MOC-ET) and cyclopropyl-methoxycarbonyl metomidate (CPMM), which demonstrate improved pharmacokinetic profiles and reduced side effects compared to this compound. These compounds are designed to offer rapid recovery from anesthesia while minimizing the risk of adrenal insufficiency .
Comparative Summary of Etomidate Applications
Mechanism of Action
S-ETOMIDATE exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening. This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound’s action is mediated through the central nervous system, specifically targeting the reticular-activating system .
Comparison with Similar Compounds
Similar Compounds
Etomidate: The racemic mixture of which S-ETOMIDATE is a stereoisomer.
Propofol: Another intravenous anesthetic with a different mechanism of action.
Uniqueness
S-ETOMIDATE stands out due to its stable cardiorespiratory profile and minimal respiratory depression compared to other anesthetics like propofol and thiopental . Unlike etomidate, S-ETOMIDATE has a reduced impact on adrenocortical function, making it a safer option for prolonged use .
Biological Activity
S-(-)-Etomidate is a chiral compound belonging to the class of general anesthetics, primarily used for induction of anesthesia due to its favorable pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical implications, and case studies that highlight its effects.
This compound primarily exerts its anesthetic effects through modulation of the GABA receptors, which are critical inhibitory neurotransmitter receptors in the central nervous system. The compound enhances GABA-mediated synaptic transmission by:
- Positive Modulation : this compound increases the efficacy of GABA at lower concentrations, thereby facilitating neuronal inhibition.
- Direct Activation : At higher concentrations, it can activate GABA receptors directly, mimicking GABA's action .
The stereochemistry of etomidate plays a significant role in its biological activity. The S(−) enantiomer has been shown to have distinct pharmacological properties compared to the R(+) enantiomer, with studies indicating that the R(+) form exhibits 10 to 20 times greater hypnotic potency .
Pharmacodynamics
The pharmacodynamics of this compound involve several key characteristics:
- Rapid Onset and Short Duration : this compound has a quick onset of action (approximately 30 seconds) and a short duration (5–10 minutes), making it ideal for procedures requiring rapid anesthesia induction.
- Minimal Cardiovascular Effects : It is noted for causing minimal hemodynamic changes, which is advantageous in patients with cardiovascular instability .
Table 1: Comparison of Pharmacodynamic Properties
Property | This compound | R(+)-Etomidate | Other Anesthetics |
---|---|---|---|
Onset of Action | ~30 seconds | ~30 seconds | Varies |
Duration of Action | 5–10 minutes | 5–10 minutes | Varies |
Cardiovascular Stability | Minimal | Minimal | Variable |
Respiratory Depression | Low | Low | Moderate to High |
Clinical Implications
This compound is widely used in various clinical settings, particularly in emergency medicine and critical care due to its safety profile. A study comparing etomidate with ketamine for intubation showed that etomidate resulted in higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) . However, there was a notable increase in the need for vasopressors among patients receiving etomidate.
Case Studies
- Hypokalemia Induced by Etomidate : A report documented two cases where patients using electronic cigarettes containing etomidate developed severe hypokalemia and adrenal hyperplasia. The patients exhibited symptoms such as muscle weakness and hypertension, which were resolved following potassium supplementation and cessation of etomidate exposure .
- Sedation in Gastroscopy : A study evaluated a combination of etomidate and propofol for sedation during gastroscopy, revealing that higher proportions of etomidate contributed to more stable hemodynamics and lower incidence of hypotension compared to propofol alone .
Research Findings
Recent studies have further elucidated the effects and potential applications of this compound:
- Enhanced GABA Receptor Modulation : Research indicates that the presence of specific subunits (β2/β3) in GABA receptors increases sensitivity to this compound, suggesting tailored approaches to anesthesia based on receptor composition could optimize outcomes .
- Neuroprotective Effects : Some findings suggest that etomidate may offer neuroprotective benefits during surgical procedures by reducing excitotoxicity through enhanced GABAergic transmission .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of S-(-)-Etomidate, and how can researchers experimentally validate its receptor interactions?
this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission . To validate receptor interactions, researchers can use:
- Electrophysiological assays (e.g., patch-clamp recordings) to measure GABAA current potentiation.
- Receptor-binding studies with radiolabeled etomidate analogs to quantify affinity and specificity.
- Knockout/transgenic models to isolate contributions of specific GABAA receptor subunits (e.g., β2/β3 subunits critical for etomidate’s anesthetic effects).
Q. What experimental models are optimal for studying this compound’s pharmacokinetics and tissue distribution?
- Rodent models (rats/mice) are widely used for in vivo pharmacokinetic profiling, with blood and cerebrospinal fluid sampling at timed intervals .
- Human liver microsomes or hepatocyte cultures can assess hepatic metabolism (e.g., esterase-mediated hydrolysis to etomidate acid) .
- Mass spectrometry imaging (MSI) enables spatial resolution of etomidate distribution in brain tissue .
Q. How can researchers standardize detection methods for this compound and its metabolites in biological samples?
- UPLC-MS/MS is the gold standard for quantifying etomidate and etomidate acid in blood, urine, or hair, with detection limits <1 ng/mL .
- Quality control protocols should include spiked calibration curves and internal standards (e.g., deuterated etomidate-d5) to minimize matrix effects .
Advanced Research Questions
Q. How do contradictory findings regarding this compound’s adrenal suppression impact experimental design in long-term toxicity studies?
Etomidate inhibits 11β-hydroxylase, transiently reducing cortisol synthesis . To resolve contradictions:
- Conduct stratified subgroup analyses comparing acute vs. chronic dosing regimens.
- Use longitudinal cortisol monitoring with LC-MS/MS to track adrenal recovery post-exposure .
- Incorporate histopathological evaluation of adrenal glands in animal models to assess structural damage .
Q. What advanced statistical approaches are recommended for analyzing etomidate’s dose-dependent effects on cortical theta oscillations?
- Time-frequency analysis (e.g., wavelet transforms) can quantify oscillation amplitude and phase coherence under varying etomidate concentrations .
- Mixed-effects models account for intra-subject variability in electrophysiological recordings, especially when combining data from multiple experimental sessions .
Q. How can researchers address methodological limitations in meta-analyses of etomidate’s hemodynamic stability across heterogeneous clinical studies?
- Apply random-effects models to accommodate variability in study designs (e.g., etomidate vs. propofol comparisons) .
- Perform sensitivity analyses to exclude outliers or studies with high risk of bias (e.g., unbalanced co-administered medications) .
- Use dose-response meta-regression to evaluate if hemodynamic stability correlates with etomidate dosage or infusion rates .
Q. What novel in vitro methodologies can elucidate etomidate’s toxicological mechanisms in neuronal cells?
- Single-cell RNA sequencing identifies transcriptomic changes in GABAergic neurons exposed to etomidate .
- Live-cell imaging with calcium-sensitive dyes (e.g., Fluo-4) captures real-time disruptions in intracellular Ca<sup>2+</sup> homeostasis .
- CRISPR-Cas9 screens can pinpoint genetic modifiers of etomidate-induced apoptosis in neuronal cell lines .
Q. Methodological Guidance for Data Interpretation
- Confounding variables : In clinical studies, control for concurrent medications (e.g., opioids) that may synergize with etomidate’s effects .
- Reproducibility : Share raw electrophysiological datasets and analytical pipelines via repositories like Figshare or Zenodo to enhance transparency .
- Ethical considerations : Adhere to protocols for human adrenal function monitoring in trials involving repeated etomidate exposure .
Properties
IUPAC Name |
ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-47-9 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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